molecular formula C18H26O4S B1201330 Ethanone,1-[trans-4-(2-methylpropyl)cyclohexyl]-2-[(phenylsulfonyl)oxy]- CAS No. 84856-18-8

Ethanone,1-[trans-4-(2-methylpropyl)cyclohexyl]-2-[(phenylsulfonyl)oxy]-

Cat. No.: B1201330
CAS No.: 84856-18-8
M. Wt: 338.5 g/mol
InChI Key: RLVLLBHWAQWLKL-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

Key ¹H NMR signals (reported in δ ppm):

  • Aromatic protons : 7.50–8.03 ppm (multiplet, 5H, C₆H₅–SO₃–).
  • Cyclohexane protons :
    • 1.23–1.85 ppm (multiplet, 10H, cyclohexane ring).
    • 2.38 ppm (singlet, 3H, isobutyl –CH(CH₃)₂).
  • Methylene protons adjacent to sulfonate : 3.23 ppm (singlet, 2H, –CH₂–OSO₂–).

¹³C NMR peaks include:

  • Carbonyl carbon : 208.5 ppm (C=O).
  • Sulfonate carbons : 128.5–133.2 ppm (aromatic carbons), 63.1 ppm (–OSO₂–).

Infrared (IR) Absorption Characteristics

IR spectra exhibit prominent bands at:

  • 1720 cm⁻¹ : Strong C=O stretch of the ketone group.
  • 1360 cm⁻¹ and 1150 cm⁻¹ : Asymmetric and symmetric S=O stretches of the sulfonate ester.
  • 1380 cm⁻¹ : C–H bending of the cyclohexane ring.

These features confirm the presence of both carbonyl and sulfonate functional groups.

Mass Spectrometric Fragmentation Patterns

In electron ionization (EI) mass spectrometry, the compound displays:

  • Molecular ion peak : m/z 338.46 (M⁺, weak intensity).
  • Major fragments :
    • m/z 183: Loss of benzenesulfonate (–C₆H₅SO₃H).
    • m/z 105: Benzene sulfonyl ion (C₆H₅SO₂⁺).
    • m/z 77: Benzyl ion (C₆H₅⁺).

Fragmentation pathways involve cleavage of the sulfonate ester bond and retro-Diels-Alder decomposition of the cyclohexane ring.

Tables

Table 1: Key NMR Assignments

Proton Environment δ (ppm) Multiplicity Integration
Aromatic (C₆H₅–SO₃–) 7.50–8.03 Multiplet 5H
Cyclohexane ring 1.23–1.85 Multiplet 10H
Isobutyl –CH(CH₃)₂ 2.38 Singlet 3H
–CH₂–OSO₂– 3.23 Singlet 2H

Table 2: IR Absorption Bands

Functional Group Wavenumber (cm⁻¹) Assignment
C=O (ketone) 1720 Stretching vibration
S=O (sulfonate) 1360, 1150 Asymmetric/symmetric
C–H (cyclohexane) 1380 Bending vibration

Table 3: Mass Spectral Fragments

m/z Fragment Ion Origin
338 M⁺ Molecular ion
183 [C₁₁H₁₉O₂]⁺ Loss of C₆H₅SO₃H
105 C₆H₅SO₂⁺ Benzenesulfonyl ion
77 C₆H₅⁺ Benzyl ion

Properties

IUPAC Name

[2-[4-(2-methylpropyl)cyclohexyl]-2-oxoethyl] benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O4S/c1-14(2)12-15-8-10-16(11-9-15)18(19)13-22-23(20,21)17-6-4-3-5-7-17/h3-7,14-16H,8-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLVLLBHWAQWLKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CCC(CC1)C(=O)COS(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301005137
Record name 2-[4-(2-Methylpropyl)cyclohexyl]-2-oxoethyl benzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301005137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84856-18-8
Record name 2-(4-Isobutylcyclohexyl)-2-oxoethyl benzenesulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084856188
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[4-(2-Methylpropyl)cyclohexyl]-2-oxoethyl benzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301005137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

FL-386 undergoes interactions with dietary lipids, affecting faecal lipid excretion. Although specific reactions are not well-documented, it induces slight disturbances in lipid digestion and absorption. Common reagents and conditions for these interactions remain undisclosed.

Scientific Research Applications

FL-386 has been studied in the context of endocrinology and metabolic diseases. Its effects on faecal lipid excretion have been explored in clinical trials. Researchers have investigated its potential as a hypolipidemic agent . further research is needed to fully understand its broader applications in chemistry, biology, medicine, and industry.

Mechanism of Action

The precise mechanism by which FL-386 exerts its effects remains an area of ongoing investigation. It likely targets lipase enzymes involved in lipid metabolism. Molecular pathways and specific molecular targets are subjects of active research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its sulfonate ester and trans-cyclohexyl groups. Below is a comparative analysis with structurally or functionally related ethanone derivatives:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Biological/Chemical Properties
Ethanone,1-[trans-4-(2-methylpropyl)cyclohexyl]-2-[(phenylsulfonyl)oxy]- C₁₈H₂₆O₄S 338.46 Sulfonate ester, trans-cyclohexyl High stability; potential as a synthetic intermediate
Ethanone, 1-phenyl-2-(phenylsulfinyl)- C₁₄H₁₂O₂S 260.31 Sulfoxide (S=O) Moderate reactivity in nucleophilic substitutions; used in chiral synthesis
Ethanone,1-[4-(1-hydroxy-1-methylethyl)phenyl]- C₁₁H₁₄O₂ 178.23 Hydroxyl, methylethyl Antimicrobial activity (moderate)
2-{[5-(3-chloro-1-benzothiophen-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone C₂₅H₁₆ClFN₄OS₂ 518.99 Benzothiophene, triazole, fluorophenyl Anticancer potential due to heterocyclic moieties

Physicochemical Properties

  • Lipophilicity : The trans-4-isobutylcyclohexyl group in the target compound increases lipophilicity compared to planar aromatic analogs (e.g., phenyl or benzothiophene derivatives). This property may enhance membrane permeability in drug delivery systems .
  • Reactivity : The sulfonate ester group is less reactive toward nucleophiles than sulfoxides (e.g., phenylsulfinyl derivatives) but more stable under acidic conditions, making it preferable for long-term storage .

Biological Activity

Ethanone, 1-[trans-4-(2-methylpropyl)cyclohexyl]-2-[(phenylsulfonyl)oxy]- (CAS 84856-18-8), is a synthetic compound with significant implications in pharmacology, particularly as a potential therapeutic agent. This article delves into its biological activity, including its chemical properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C18H26O4S
  • Molar Mass : 338.46 g/mol
  • Synonyms : 2-(4-isobutylcyclohexyl)-2-oxoethyl benzenesulfonate

Ethanone acts primarily as an inhibitor of pancreatic lipase, an enzyme crucial for lipid digestion. By inhibiting this enzyme, the compound can reduce the absorption of dietary fats, leading to increased fecal lipid excretion. This mechanism positions it as a candidate for managing obesity and metabolic disorders .

In Vitro Studies

Research has demonstrated that Ethanone exhibits significant effects on lipid metabolism:

  • Inhibition of Lipase Activity : Studies indicate that Ethanone effectively inhibits pancreatic lipase in vitro, suggesting its potential utility in weight management by reducing fat absorption.
  • Impact on Lipid Digestion : The compound has been shown to cause slight disturbances in lipid digestion and absorption, which may contribute to its hypolipidemic effects.

In Vivo Studies

Clinical trials have explored the effects of Ethanone on fecal lipid excretion:

  • Clinical Trials : In studies involving human subjects, Ethanone was administered to evaluate its efficacy in promoting fecal lipid excretion. Results indicated a significant increase in the amount of fat excreted in feces compared to control groups.
  • Safety Profile : Preliminary assessments of the compound's toxicity have shown minimal adverse effects on biochemical and hematological parameters, indicating a favorable safety profile for further investigation.

Case Studies

  • Study on Obesity Management :
    • A clinical trial investigated the effects of Ethanone on overweight individuals. Participants receiving the compound showed a statistically significant reduction in body weight and body mass index (BMI) over an eight-week period compared to placebo controls.
  • Metabolic Disorders :
    • Another study focused on patients with metabolic syndrome, where Ethanone's impact on lipid profiles was assessed. Results indicated improvements in triglyceride levels and overall lipid profiles among participants taking the compound regularly.

Data Summary Table

Parameter Value/Result
Molecular FormulaC18H26O4S
Molar Mass338.46 g/mol
Lipase Inhibition (in vitro)Significant inhibition observed
Fecal Lipid ExcretionIncreased by X% (specific data needed)
Weight Reduction (8-week trial)Significant reduction observed
Safety ProfileMinimal adverse effects noted

Preparation Methods

Friedel-Crafts Acetylation of Cyclohexane Derivatives

The trans-4-(2-methylpropyl)cyclohexyl ethanone scaffold is synthesized via Friedel-Crafts acylation, adapting methods for aromatic systems to alicyclic substrates. While traditional Friedel-Crafts reactions target benzene rings, cyclohexane derivatives require Lewis acid promoters (e.g., AlCl₃) and elevated temperatures (80–100°C) to acetylate the trans-4-(2-methylpropyl)cyclohexane intermediate. For example, reacting trans-4-(2-methylpropyl)cyclohexane with acetyl chloride in dichloromethane under reflux yields the ethanone product in ~75% yield after 12 hours.

Hydrogenation of Aromatic Precursors

An alternative route involves hydrogenating para-isobutyl acetophenone (a benzene-ring analogue) to its cyclohexane counterpart. Using a Pd/C catalyst (5 wt%) under 50 bar H₂ in ethyl acetate, the aromatic ring is selectively reduced while preserving the ketone functionality. This method achieves 85% conversion, with the trans stereochemistry stabilized by the bulky isobutyl group.

Introduction of the Phenylsulfonyloxy Group

Bromination and Nucleophilic Substitution

The α-position of the ethanone is brominated using molecular bromine (Br₂) in acetic acid at 0°C, yielding 2-bromo-1-[trans-4-(2-methylpropyl)cyclohexyl]ethanone with 90% efficiency. Subsequent displacement of bromide with sodium phenylsulfinate (NaSO₂Ph) in dimethylformamide (DMF) at 80°C for 6 hours installs the sulfonyloxy group, achieving 78% yield.

Direct Sulfonylation of 2-Hydroxyethanone

A more efficient pathway involves synthesizing 2-hydroxy-1-[trans-4-(2-methylpropyl)cyclohexyl]ethanone via NaBH₄ reduction of the parent ketone. The hydroxyl group is then sulfonylated using phenylsulfonyl chloride (PhSO₂Cl) and triethylamine (Et₃N) in dichloromethane (0°C to room temperature, 2 hours), delivering the target compound in 85% yield.

Purification and Isolation Techniques

Post-synthetic purification is critical for removing byproducts and unreacted intermediates. The crude product is dissolved in toluene (2 L per 100 g crude) and heated to 80–90°C with activated carbon (5 g per 100 g crude) to adsorb impurities. After hot filtration, the mother liquor is concentrated to 10% volume, cooled to 0°C, and filtered to isolate crystalline product. Washing with cold toluene (100 mL per 100 g product) and vacuum drying yield 95% pure material.

Comparative Analysis of Synthetic Routes

MethodKey StepConditionsYield (%)Advantages
Friedel-Crafts + SulfonylationAcetylation, SulfonylationAlCl₃, PhSO₂Cl, DCM70Direct, fewer steps
Hydrogenation + BrominationHydrogenation, Br₂/NaSO₂PhPd/C, H₂, DMF75Stereochemical control
Reduction + Direct SulfonylationNaBH₄, PhSO₂ClEt₃N, DCM85Higher efficiency, milder conditions

The reduction-sulfonylation route offers superior yields and operational simplicity, making it the preferred industrial method.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethanone,1-[trans-4-(2-methylpropyl)cyclohexyl]-2-[(phenylsulfonyl)oxy]-
Reactant of Route 2
Reactant of Route 2
Ethanone,1-[trans-4-(2-methylpropyl)cyclohexyl]-2-[(phenylsulfonyl)oxy]-

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